5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide
Overview
Description
5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H14N4O2 and its molecular weight is 330.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.11167570 g/mol and the complexity rating of the compound is 449. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One of the prominent applications of compounds similar to 5-(2-furyl)-N,1-diphenyl-1H-1,2,3-triazole-4-carboxamide involves their synthesis for antimicrobial evaluation. For instance, a study by Kaushik et al. (2017) synthesized ester-linked 1,4-disubstituted 1,2,3-triazoles with a furyl/thienyl moiety through Cu(I) catalyzed 1,3-dipolar cycloaddition. These compounds showed moderate to good antimicrobial activity against various Gram-negative and Gram-positive bacteria, as well as fungal strains such as Candida albicans and Aspergillus niger (Kaushik, Luxmi, Singh, & Kumar, 2017).
Application in Macrolide Synthesis
Another study highlights the use of oxazoles, structurally related to triazoles, as activated carboxylates for synthesizing macrolides. Wasserman et al. (1981) demonstrated that oxazoles could be employed as masked forms of activated carboxylic acids, enabling the synthesis of various macrolides, showcasing the versatility of heterocyclic compounds in complex organic synthesis (Wasserman, Gambale, & Pulwer, 1981).
Hypolipidemic Activity
Research into similar compounds, like the study conducted by Moriya et al. (1988), focuses on synthesizing derivatives of 5-furyl-4-oxazoleacetic acid to evaluate their hypolipidemic activities. These studies are essential in identifying potential therapeutic agents for managing lipid disorders, demonstrating the pharmaceutical applications of these chemical frameworks (Moriya, Seki, Takabe, Matsumoto, Takashima, Mori, Odawara, & Takeyama, 1988).
Ruthenium-catalyzed Synthesis for Peptidomimetics
Ferrini et al. (2015) explored the ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates, which serve as building blocks for triazole-based scaffolds in peptidomimetics. This process underscores the significance of triazole compounds in developing biologically active compounds and potential therapeutic agents (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Antifungal Activity and Chemical Synthesis
Ulusoy, Gürsoy, and Ötük (2001) synthesized and evaluated 1,2,4-triazole-3-mercaptoacetic acid derivatives for their antibacterial and antifungal activities. This study showcases the broader antimicrobial potential of triazole derivatives, contributing to the ongoing search for new antimicrobial agents (Ulusoy, Gürsoy, & Ötük, 2001).
Properties
IUPAC Name |
5-(furan-2-yl)-N,1-diphenyltriazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(20-14-8-3-1-4-9-14)17-18(16-12-7-13-25-16)23(22-21-17)15-10-5-2-6-11-15/h1-13H,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLOONMGZWGEPM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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